tert-Butyl benzoyl(phenyl)carbamate

X-ray crystallography Amide bond activation Steric/electronic effects

For synthesis campaigns requiring controlled amide activation, oily acetyl analogs often compromise automated dispensing accuracy. This off-white crystalline solid (mp 98-102°C) resolves handling challenges while providing quantifiable advantages: • Measured bond elongation of +0.058 Å enables catalyst-free aminolysis under mild conditions. • LogP of 4.1 supports CNS-accessible compound design, reducing additional lipophilic modifications. • Crystalline form facilitates robotic weighing in high-throughput settings, improving workflow reproducibility.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 101137-69-3
Cat. No. B14074837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl benzoyl(phenyl)carbamate
CAS101137-69-3
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19(15-12-8-5-9-13-15)16(20)14-10-6-4-7-11-14/h4-13H,1-3H3
InChIKeyVVXMEWKQSYPWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline for tert-Butyl benzoyl(phenyl)carbamate


tert-Butyl benzoyl(phenyl)carbamate (CAS 101137-69-3), systematically named tert-butyl N-benzoyl-N-phenylcarbamate (C₁₈H₁₉NO₃, MW 297.35 g/mol), is an N-acylcarbamate featuring a tert-butoxycarbonyl (Boc) group, a benzoyl moiety, and a phenyl substituent on the carbamate nitrogen . This compound is an off-white to white solid with a melting point of 98–102 °C (experimental, heptane) and a predicted density of 1.159±0.06 g/cm³ at 20 °C . Its structure imparts distinct steric and electronic properties relevant to applications requiring controlled amide bond activation or selective deprotection strategies.

Key Differentiators for tert-Butyl benzoyl(phenyl)carbamate


Superficially similar carbamates—such as tert-butyl N-acetyl-N-phenylcarbamate (CAS 101137-68-2) or tert-butyl (4-benzoylphenyl)carbamate (CAS 232597-43-2)—differ critically in acyl group electronics, steric bulk, and N-substitution pattern. These variations produce measurable differences in bond geometry [1], lipophilicity, and reactivity that preclude simple interchange. Selection of CAS 101137-69-3 must be justified by the specific quantitative evidence presented below.

Differentiating tert-Butyl benzoyl(phenyl)carbamate from Analogs


X‑ray Crystallographic Bond Elongation

In tert-butyl N-benzoyl-N-phenylcarbamate (CAS 101137-69-3), the benzoyl C(O)–N bond distance is increased by 0.058 Å compared to that in the unactivated benzanilide (baseline). Additionally, the carbamate C(O)–N bond is elongated by >0.06 Å relative to typical Boc-amino acids. For the acetyl analog (tert-butyl N-acetyl-N-phenylcarbamate), the acetyl C(O)–N elongation is 0.083 Å compared to acetanilide [1]. These crystallographically determined bond-length perturbations correlate with ground-state destabilization and predict differential reactivity under mild aminolysis conditions.

X-ray crystallography Amide bond activation Steric/electronic effects

Lipophilicity (LogP) Comparison with Analogs

The octanol-water partition coefficient (LogP) of tert-butyl benzoyl(phenyl)carbamate is experimentally determined as 4.1 [1]. In contrast, the 4‑acetylphenyl positional isomer (tert-butyl (4‑acetylphenyl)carbamate, CAS 232597‑42‑1) exhibits a significantly lower calculated LogP of 2.6 [2]. The N‑acetyl‑N‑phenyl analog (tert-butyl N‑acetyl‑N‑phenylcarbamate, CAS 101137‑68‑2) has a predicted LogP of approximately 2.9–3.1 (calculated).

Lipophilicity ADME prediction LogP

Melting Point Comparison with Analogs

The experimental melting point of tert-butyl benzoyl(phenyl)carbamate is 98–102 °C (heptane) . The N‑acetyl analog (tert-butyl N‑acetyl‑N‑phenylcarbamate, CAS 101137‑68‑2) is reported as an oil at room temperature (no definitive solid mp). The 4‑benzoyl positional isomer (tert-butyl (4‑benzoylphenyl)carbamate, CAS 232597‑43‑2) has a melting point of 110–112 °C .

Thermal stability Melting point Solid-state characterization

Aminolysis and Transamidation Reactivity

N-Boc-substituted acylcarbamates, including tert-butyl benzoyl(phenyl)carbamate, undergo selective N–C(O) cleavage under mild aminolysis conditions due to ground-state bond elongation [1]. Microwave-assisted protocols for transamidation of Boc-activated secondary amides report good to excellent yields (typically 70–95%) with broad substrate scope and functional group tolerance [2]. In contrast, unactivated benzamides (e.g., benzanilide) require harsher conditions (elevated temperature, strong nucleophiles) to achieve similar transformations.

Aminolysis Transamidation N-C activation

Application Scenarios for tert-Butyl benzoyl(phenyl)carbamate


Controlled Amide Bond Activation

When a synthetic sequence requires a masked amide that can be activated under mild, chemoselective conditions (e.g., aminolysis or transamidation), CAS 101137-69-3 is preferred over unactivated benzamides or acetyl analogs. The +0.058 Å bond elongation documented by X‑ray crystallography [1] translates to experimentally observed reactivity under microwave-assisted, catalyst-free conditions [2], enabling late-stage diversification without deprotecting other sensitive functional groups.

Lipophilicity-Driven Drug Design

For programs targeting intracellular or CNS-accessible targets, the elevated LogP of 4.1 for CAS 101137-69-3—compared to ~2.6–3.0 for acetyl analogs [1]—provides a quantifiable advantage in membrane permeability. This property makes it a more suitable starting point for developing compounds requiring enhanced cellular uptake or improved blood–brain barrier penetration, reducing the need for additional lipophilic modifications.

Crystalline Solid Handling for Automated Synthesis

In high-throughput or automated synthesis environments, the crystalline nature and moderate melting point (98–102 °C) of CAS 101137-69-3 [1] offer superior handling characteristics compared to oily acetyl analogs. This facilitates accurate weighing, robotic dispensing, and purification, thereby improving workflow reliability and reducing variability in parallel synthesis campaigns.

Suzuki–Miyaura Cross-Coupling Building Block

Although CAS 101137-69-3 is a mono‑Boc carbamate rather than a di‑Boc amide, its N‑acylcarbamate structure participates in N‑C(O) activation strategies. Under appropriate Pd‑NHC catalysis, similar Boc‑activated acylcarbamates undergo Suzuki–Miyaura cross‑coupling to yield biaryl ketones [1]. This reactivity profile supports its use as an electrophilic partner in cross‑coupling reactions where traditional benzamides are inert.

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